N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine
Description
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a complex organic compound that features both oxazole and pyrazole rings These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical compounds
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-9-15(19-18-12)10-21(3)11-16-13(2)22-20-17(16)14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREXSAXGILZGDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN(C)CC2=C(ON=C2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine typically involves multi-step reactions starting from simpler precursors. One common approach is the condensation of 5-methyl-3-phenyl-1,2-oxazole-4-carbaldehyde with N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the oxazole or pyrazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the oxazole or pyrazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole or pyrazole oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its heterocyclic structure, which is common in many pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)methanamine: Similar in structure but with different substituents on the oxazole or pyrazole rings.
5-Amino-pyrazoles: Known for their diverse biological activities and used in the synthesis of various heterocyclic compounds.
Imidazole-containing compounds: Share similar heterocyclic structures and are widely used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of oxazole and pyrazole rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
